9-Bromo-5-(4-chlorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
9-Bromo-5-(4-chlorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. This particular compound features a unique structure that combines bromine, chlorine, and methyl-substituted phenyl groups, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-5-(4-chlorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: This step involves the reaction of hydrazine with a suitable diketone to form the pyrazole ring.
Formation of the Benzoxazine Ring: This involves the cyclization of the brominated pyrazole with an appropriate phenol derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the bromine or chlorine atoms, potentially replacing them with hydrogen.
Substitution: The bromine and chlorine atoms in the compound make it susceptible to nucleophilic substitution reactions, where these atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) are often employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
Chemistry
In chemistry, 9-Bromo-5-(4-chlorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the effects of heterocyclic compounds on biological systems. Its interactions with enzymes and receptors can provide insights into the mechanisms of action of similar compounds.
Medicine
The compound’s potential medicinal properties are of interest, particularly in the development of new pharmaceuticals. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 9-Bromo-5-(4-chlorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms, along with the heterocyclic structure, allow it to form specific interactions with these targets, potentially inhibiting or activating their functions. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine: Lacks the bromine atom, which could affect its reactivity and interactions.
9-Bromo-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine: Lacks the chlorophenyl group, which could influence its biological activity.
9-Bromo-5-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine: Lacks the methylphenyl group, potentially altering its chemical properties.
Uniqueness
The presence of both bromine and chlorine atoms, along with the methyl-substituted phenyl group, makes 9-Bromo-5-(4-chlorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine unique
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C23H18BrClN2O |
---|---|
Molecular Weight |
453.8 g/mol |
IUPAC Name |
9-bromo-5-(4-chlorophenyl)-2-(4-methylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C23H18BrClN2O/c1-14-2-4-15(5-3-14)20-13-21-19-12-17(24)8-11-22(19)28-23(27(21)26-20)16-6-9-18(25)10-7-16/h2-12,21,23H,13H2,1H3 |
InChI Key |
PISIQPVCUCUMJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Br)OC3C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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